(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid

Catalog No.
S13461255
CAS No.
M.F
C27H27NO4
M. Wt
429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid

IUPAC Name

(2S)-2-[(4-ethylphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C27H27NO4/c1-2-18-11-13-19(14-12-18)15-20(26(29)30)16-28-27(31)32-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,20,25H,2,15-17H2,1H3,(H,28,31)(H,29,30)/t20-/m0/s1

InChI Key

KHANMJHHXYQUDI-FQEVSTJZSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

The compound (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid is a chiral amino acid derivative characterized by its complex structure that includes a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis as a protecting group. The compound's molecular formula is C25H31N2O4C_{25}H_{31}N_{2}O_{4} and it has a molecular weight of approximately 431.54 g/mol. The presence of the fluorenyl group contributes to its stability and solubility properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Typical for amino acids, such as:

  • Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under acidic conditions, allowing for the free amine to participate in further reactions.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.

These reactions are crucial for synthesizing more complex molecules in medicinal chemistry.

  • Anticancer Activity: Many fluorenyl derivatives have shown potential as anticancer agents due to their ability to interfere with cellular processes.
  • Neuroprotective Effects: Some related compounds are studied for their neuroprotective properties.

Further research is needed to determine the specific biological activities of this compound.

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid typically involves several steps:

  • Protection of the Amine: The amine group of the amino acid is protected using the fluorenylmethoxycarbonyl group.
  • Formation of the Propanoic Acid Backbone: The propanoic acid moiety is constructed through standard organic synthesis techniques.
  • Coupling Reaction: The protected amine is coupled with the propanoic acid derivative, often using coupling agents like carbodiimides.
  • Deprotection: Finally, the protecting group is removed to yield the final product.

These steps may vary based on specific laboratory techniques and reagents used.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid has potential applications in:

  • Peptide Synthesis: As a building block for synthesizing peptides and proteins.
  • Drug Development: Its unique structure may lead to novel pharmaceuticals targeting specific biological pathways.
  • Research: Used in studies exploring amino acid derivatives and their functionalities.

Several compounds share structural similarities with (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-amino phenyl)propanoic acidC24H22N2O4C_{24}H_{22}N_{2}O_{4}Contains an amino phenyl substituent
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acidC24H19F2NO4C_{24}H_{19}F_{2}NO_{4}Features difluorophenyl for enhanced activity
(S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(5-pyrimidinyl)propanoic acidC22H19N3O4C_{22}H_{19}N_{3}O_{4}Incorporates pyrimidine ring for varied biological activity

Uniqueness

The uniqueness of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid lies in its specific combination of functional groups and stereochemistry, which may impart distinct properties compared to other derivatives. Its potential applications in drug development and peptide synthesis further highlight its significance in medicinal chemistry.

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

429.19400834 g/mol

Monoisotopic Mass

429.19400834 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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